![molecular formula C17H9BrF3NO3 B4747346 6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, also known as BrCNC, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and potentially cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is its potential as a drug candidate for various diseases. It has been shown to have low toxicity and high selectivity for certain enzymes, making it a promising candidate for drug development. However, one of the limitations of this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Orientations Futures
There are several future directions for research on 6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Finally, the optimization of the synthesis method for this compound may lead to increased yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to achieve high yields and purity, and it has shown promising results in inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Further research is needed to fully understand its mechanism of action and potential applications in drug development and other fields.
Applications De Recherche Scientifique
6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. It has been found to have potential anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO3/c18-10-5-6-14-9(7-10)8-11(16(24)25-14)15(23)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMWHYDRQCOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4747277.png)
![1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4747285.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4747287.png)
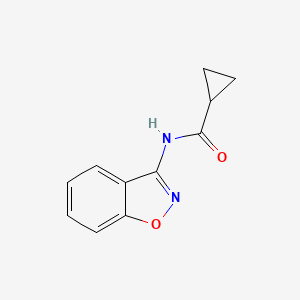
![5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747296.png)
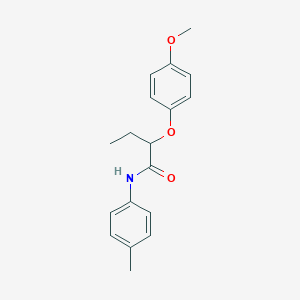
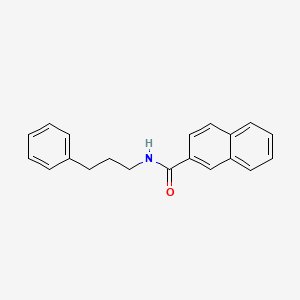
![1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B4747320.png)
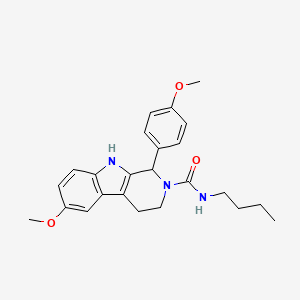
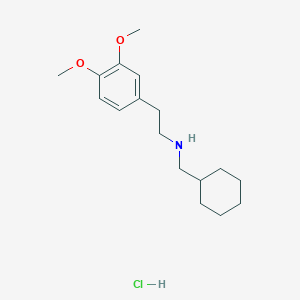
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
